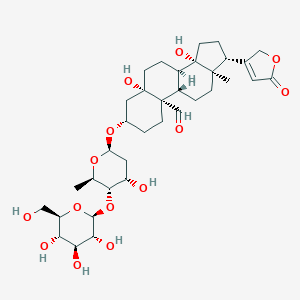

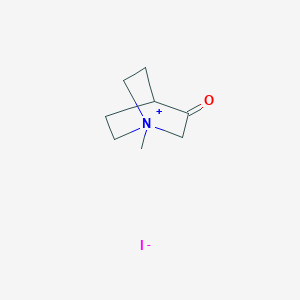

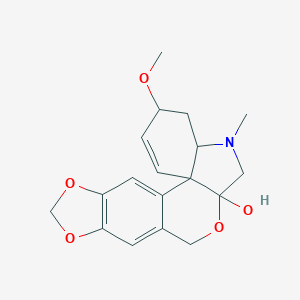

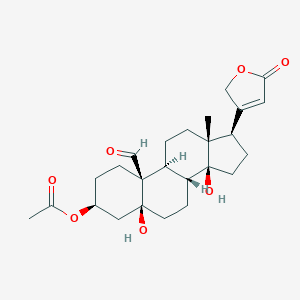

![molecular formula C10H17N7O5 B000022 [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate CAS No. 64296-20-4](/img/structure/B22.png)

[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Neosaxitoxin is a potent neurotoxin that belongs to a group of natural alkaloids known as paralytic shellfish toxins. These toxins are produced by certain species of marine dinoflagellates and freshwater cyanobacteria. Neosaxitoxin is structurally similar to saxitoxin, with the primary difference being the presence of a hydroxyl group bonded to nitrogen at position 1 in neosaxitoxin .

Aplicaciones Científicas De Investigación

Neosaxitoxin has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of paralytic shellfish toxins.

Biology: Neosaxitoxin is employed in studies of ion channel function and neurotoxicity, providing insights into the mechanisms of nerve impulse propagation.

Medicine: The compound has shown promise as a long-acting local anesthetic due to its ability to block voltage-gated sodium channels.

Mecanismo De Acción

Neosaxitoxin exerts its effects by reversibly inhibiting voltage-gated sodium channels at the neuronal level. This inhibition prevents the propagation of nerve impulses, leading to a blockade of neuronal conduction. The compound binds to the extracellular portion of the sodium channel, specifically the outer vestibule, without affecting other ion channels .

Similar Compounds:

Saxitoxin: The parent compound of paralytic shellfish toxins, differing from neosaxitoxin by the absence of a hydroxyl group at nitrogen position 1.

Tetrodotoxin: Another potent neurotoxin that also blocks voltage-gated sodium channels but has a different molecular structure.

Gonyautoxins: A group of saxitoxin analogs with varying substitutions that affect their toxicity and binding affinity to sodium channels.

Uniqueness of Neosaxitoxin: Neosaxitoxin is unique due to its specific binding affinity to sodium channels and its prolonged duration of action as a local anesthetic. Unlike other similar compounds, it has a lower affinity for cardiac sodium channels, reducing the risk of cardiotoxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of neosaxitoxin is complex due to its intricate molecular structureThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of neosaxitoxin is primarily achieved through the extraction from natural sources, such as marine dinoflagellates and freshwater cyanobacteria. These organisms are cultured under controlled conditions to produce the toxin, which is then extracted and purified using techniques like liquid-liquid extraction and solid-phase extraction .

Análisis De Reacciones Químicas

Types of Reactions: Neosaxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Propiedades

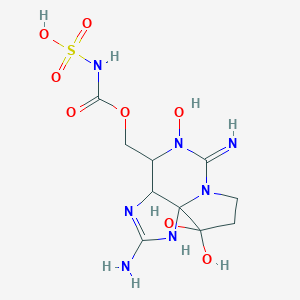

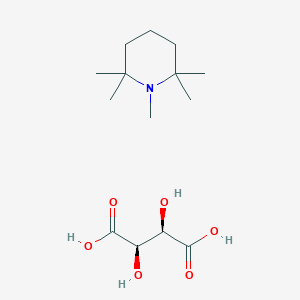

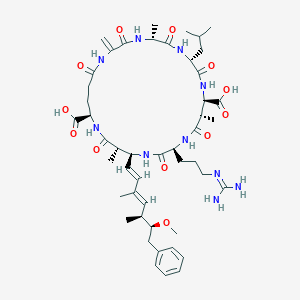

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a pyrimidine derivative to the desired product through a series of reactions.", "Starting Materials": [ "2,4-dihydroxypyrimidine", "methyl carbamate", "ammonia", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Conversion of 2,4-dihydroxypyrimidine to 2,4-dihydroxy-5-nitropyrimidine using sodium nitrite and hydrochloric acid.", "Step 2: Reduction of 2,4-dihydroxy-5-nitropyrimidine to 2,4-dihydroxypyrimidine using sodium borohydride.", "Step 3: Conversion of 2,4-dihydroxypyrimidine to 2-amino-4-hydroxypyrimidine using ammonia.", "Step 4: Conversion of 2-amino-4-hydroxypyrimidine to 2-amino-5,6-dihydroxypyrimidine using sodium hydroxide.", "Step 5: Conversion of 2-amino-5,6-dihydroxypyrimidine to 2-amino-5,6,7-trihydroxypyrimidine using acetic anhydride and water.", "Step 6: Conversion of 2-amino-5,6,7-trihydroxypyrimidine to [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate using methyl carbamate and sodium azide." ] } | |

Número CAS |

64296-20-4 |

Fórmula molecular |

C10H17N7O5 |

Peso molecular |

315.29 g/mol |

Nombre IUPAC |

[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate |

InChI |

InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1 |

Clave InChI |

PPEKGEBBBBNZKS-HGRQIUPRSA-N |

SMILES isomérico |

C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O |

SMILES |

C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N |

SMILES canónico |

C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O |

Otros números CAS |

64296-20-4 |

Sinónimos |

Neosaxitoxin; NeoSTX |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

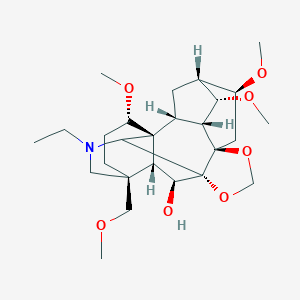

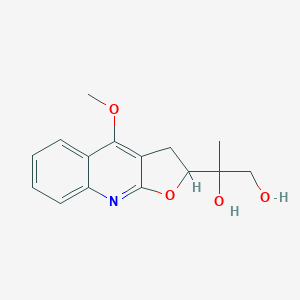

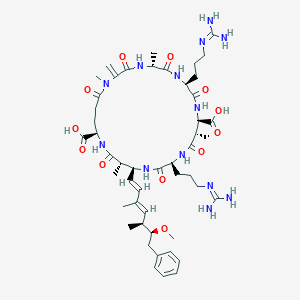

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)